Product packaging for Diphenylpropenamine(Cat. No.:CAS No. 5666-18-2)

Diphenylpropenamine

Cat. No.: B1207615
CAS No.: 5666-18-2
M. Wt: 209.29 g/mol
InChI Key: AXEZWCUFXPGSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diphenylpropenamine, also referred to as 3,3-diphenyl-2-propen-1-amine, is a chemical compound of interest in scientific research, particularly within structure-activity relationship (SAR) studies of phenethylamine-related compounds . The compound is classified under the broader category of propylamines . Research into related phenylpropylamine structures indicates potential activity as monoamine releasing agents, which are valuable tools for investigating neurochemical pathways . This chemical is provided exclusively for research and development purposes in laboratory settings. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers are responsible for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N B1207615 Diphenylpropenamine CAS No. 5666-18-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5666-18-2

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3,3-diphenylprop-2-en-1-amine

InChI

InChI=1S/C15H15N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12,16H2

InChI Key

AXEZWCUFXPGSSA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CCN)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=CCN)C2=CC=CC=C2

Other CAS No.

5666-18-2

Related CAS

55281-16-8 (hydrochloride)

Synonyms

diphenylpropenamine
diphenylpropenamine hydrochloride

Origin of Product

United States

Synthetic Methodologies for Diphenylpropenamine and Its Analogues

Classical Synthetic Routes to Diphenylpropenamine

Classical synthetic strategies for constructing the this compound framework primarily involve the formation of the carbon backbone followed by the introduction of the amine functionality.

Condensation and Dehydration Reactions for Propenamine Core Formation

A cornerstone in the synthesis of this compound precursors is the Claisen-Schmidt condensation . This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone possessing α-hydrogens. For the this compound scaffold, this typically entails the reaction between benzaldehyde (B42025) (or a substituted benzaldehyde) and acetophenone (B1666503) (or a substituted acetophenone) to yield 1,3-diphenylprop-2-en-1-one , commonly known as chalcone (B49325) akademisains.gov.myresearchgate.netgoogle.comresearchgate.net. This chalcone serves as a critical intermediate, providing the α,β-unsaturated carbonyl system that can be further functionalized.

The reaction conditions for Claisen-Schmidt condensation are generally mild, often employing aqueous or alcoholic solutions of bases such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) at room temperature akademisains.gov.myresearchgate.net. Acid catalysis can also be utilized google.com. The yields for this condensation are typically good to high, depending on the specific substrates and reaction conditions akademisains.gov.mygoogle.com. For instance, the condensation of benzaldehyde with acetophenone using KOH in ethanol (B145695) at room temperature is a widely adopted method akademisains.gov.my.

Table 1: Chalcone Synthesis via Claisen-Schmidt Condensation

Aldehyde ComponentKetone ComponentCatalyst/ConditionsTypical YieldReference Snippets
BenzaldehydeAcetophenoneKOH (alcoholic), Room Temp.Good akademisains.gov.myresearchgate.net
Substituted BenzaldehydesAcetophenoneKOH (alcoholic), Room Temp.Good akademisains.gov.myresearchgate.net
BenzaldehydeAcetophenoneNaOH (alcoholic)High researchgate.net
Various BenzaldehydesVarious AcetophenonesTrifluoroacetic acid, Room Temp., 12h20-56% (derivative-dependent) google.com

Amination Strategies for Terminal Amine Introduction

Once the diphenylpropenone backbone is established, various strategies can be employed to introduce the amine group, leading to this compound derivatives.

Reductive Amination: While not always directly applied to form the propenamine structure from a chalcone in the cited literature, reductive amination is a general and powerful method for amine synthesis. It typically involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine (or ammonia), followed by reduction of this intermediate to the corresponding amine masterorganicchemistry.com. For example, reductive amination of chalcones with hydrazine (B178648) hydrate (B1144303) has been used to synthesize pyrazoline derivatives akademisains.gov.my. The general principle involves reacting a carbonyl compound with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium borohydride, sodium triacetoxyborohydride) masterorganicchemistry.com.

Tsuji-Trost Reaction: Palladium-catalyzed allylic amination , often referred to as the Tsuji-Trost reaction, is a highly effective method for synthesizing allylic amines nih.govorganic-chemistry.orgacsgcipr.org. This methodology typically involves the reaction of an allylic substrate bearing a suitable leaving group (e.g., acetate (B1210297), carbonate, phosphate) with a nitrogen nucleophile (such as primary or secondary amines, sulfonamides, or azides) in the presence of a palladium catalyst and a chiral ligand acsgcipr.org. The reaction proceeds via a π-allyl palladium intermediate, which allows for control over both regioselectivity and stereoselectivity nih.govacsgcipr.org. This approach is versatile and can accommodate a wide range of amine nucleophiles acsgcipr.org.

Other Amination Methods: Electrochemical methods have also emerged for the synthesis of allylic amines by coupling alkenes and amines researchgate.net. Additionally, direct amination of allylic alcohols or carbonates using various catalytic systems has been developed organic-chemistry.org.

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral this compound derivatives with high enantiomeric purity is crucial for applications in pharmaceuticals and fine chemicals. This is primarily achieved through asymmetric catalysis.

Asymmetric Catalysis in Propenamine Synthesis

Transition metal catalysis plays a pivotal role in achieving stereoselective synthesis. Palladium-catalyzed asymmetric allylic amination (AAA) is a prominent strategy nih.govorganic-chemistry.orgacsgcipr.orgnih.govnih.gov. These reactions utilize chiral ligands coordinated to the palladium center to induce enantioselectivity during the amination step. For instance, the use of chiral phosphine (B1218219) ligands or phosphoramidite (B1245037) ligands with palladium catalysts can lead to allylic amines with high enantiomeric excesses (ee), often exceeding 90% ee acsgcipr.orgnih.govchinesechemsoc.org. A specific example involves the palladium-catalyzed asymmetric allylic amination of 1,3-diphenylallyl acetate with isatin, which yielded the corresponding product in 67% yield and 99% ee using a chiral oxazoline (B21484) ligand nih.gov.

Other transition metals are also employed:

Rhodium catalysis: Rhodium-catalyzed hydroamination of allenes with imines, using catalysts like Rh(I)/Josiphos, can provide α-chiral allylic amines with excellent enantioselectivities and regioselectivity rsc.org.

Copper catalysis: Copper complexes, in conjunction with chiral ligands, have been used for the asymmetric synthesis of N-substituted allylic amines louisiana.edu.

Palladium-catalyzed C-H Amination: More recently, methods involving direct allylic C–H amination have been developed, often employing photoredox catalysis or specific palladium catalytic cycles, enabling enantioselective C–N bond formation nih.govchinesechemsoc.org.

Enantioselective Approaches to Chiral this compound Scaffolds

The goal of these catalytic methods is to directly generate chiral this compound scaffolds with high enantiomeric purity. The choice of chiral ligand is critical for controlling the stereochemical outcome. For example, the use of specific chiral phosphoramidite ligands in palladium-catalyzed intramolecular C–H amination reactions has afforded chiral isoindolines with up to 98% ee chinesechemsoc.org. Similarly, the Tsuji-Trost reaction, when performed with appropriate chiral palladium catalysts and ligands, can provide allylic amines with high enantiomeric excesses, demonstrating the power of this approach for constructing chiral centers adjacent to the double bond nih.govacsgcipr.orgnih.gov. The development of these methods allows for the synthesis of enantiomerically enriched this compound derivatives, which are valuable building blocks for complex chiral molecules.

Precursor Synthesis and Intermediate Isolation in this compound Pathways

The synthesis of this compound derivatives often relies on the preparation and, in some cases, isolation of key precursors and intermediates.

Chalcone Synthesis: As detailed in Section 2.1.1, chalcones (1,3-diphenylprop-2-en-1-one) are frequently synthesized via the Claisen-Schmidt condensation of benzaldehyde and acetophenone derivatives. These chalcones are stable crystalline solids that can be isolated and purified using standard techniques like recrystallization or chromatography, serving as well-defined starting materials for subsequent amination reactions.

Allylic Substrates with Leaving Groups: For Tsuji-Trost type aminations, precursors such as allylic alcohols or allylic carbonates are employed. These can be prepared through various established synthetic routes and then activated by the palladium catalyst to form the reactive π-allyl intermediate organic-chemistry.orgacsgcipr.org.

Other Intermediates: In some synthetic pathways, specific this compound derivatives might be formed as intermediates. For example, N-Acetyl-1,3-diphenylpropenamine has been reported as a compound that undergoes hydrogenation google.com, suggesting its role as either a target molecule or an intermediate in a larger synthetic scheme. The isolation and characterization of these intermediates are crucial for monitoring reaction progress and ensuring the purity of the final product.

Compound Names:

this compound (general term for compounds with a diphenyl-substituted propenyl amine structure)

1,3-Diphenylprop-2-en-1-one (Chalcone)

Benzaldehyde

Acetophenone

1,3-Diphenylallyl acetate

Isatin

Allylic alcohols

Allylic carbonates

Allylic phosphates

N-Acetyl-1,3-diphenylpropenamine

Allylic amines

α-Chiral allylic amines

β-Aminoketones

β-Imidoketones

Isoindolines

Propargyl amines

N-Bromosuccinimide (NBS)

Hydrazine hydrate

Advanced Synthetic Strategies for Complex this compound Analogues

The synthesis of complex this compound analogues demands sophisticated methodologies that meticulously control stereochemistry, facilitate the construction of intricate molecular architectures, and efficiently assemble diverse functional groups. Advanced synthetic strategies are pivotal in achieving high yields and specific product profiles, often by leveraging catalytic processes, stereoselective transformations, and convergent assembly approaches.

Asymmetric Synthesis and Stereocontrol

The generation of enantiomerically pure compounds is a critical aspect in the development of potential pharmaceutical agents and other biologically active molecules derived from this compound scaffolds. Asymmetric synthesis provides a robust framework for controlling the formation of chiral centers, employing several key techniques:

Chiral Auxiliaries: These are chiral molecular fragments temporarily attached to a substrate. Their presence directs the stereochemical outcome of a subsequent reaction. Once the desired transformation is complete, the auxiliary is cleaved, yielding an enantiomerically enriched product york.ac.uk.

Chiral Reagents: Stoichiometric use of chiral reagents, such as chiral boranes or allylboranes, can induce asymmetry during crucial bond-forming steps, thereby controlling the stereochemistry of newly formed chiral centers york.ac.uk.

Chiral Catalysis: A highly efficient approach involves the use of chiral catalysts, which can be metal complexes or organocatalysts, in substoichiometric quantities. These catalysts orchestrate enantioselective transformations, including hydrogenation, epoxidation, and carbon-carbon bond formation, by establishing specific interactions with the substrate that dictate the stereochemical pathway york.ac.ukfrontiersin.orgnih.gov. For instance, palladium-catalyzed reactions are instrumental in the construction of chiral centers, including challenging nitrogen stereocenters, within complex molecular frameworks nih.gov. Furthermore, nickel-catalyzed enantioconvergent couplings have proven effective for the synthesis of chiral amines nih.gov.

Catalytic Methodologies

Modern organic synthesis extensively utilizes catalytic strategies due to their inherent efficiency, selectivity, and sustainability. For the synthesis of complex analogues, advanced catalytic approaches include:

Transition Metal Catalysis: Metals such as palladium, nickel, and gold are frequently employed in a wide array of reactions, including cross-coupling, C-H activation, and cyclization processes. These reactions enable the precise construction of complex carbon skeletons and the introduction of functional groups with high fidelity frontiersin.orgnih.govrsc.orgmdpi.com. Palladium catalysis, in particular, plays a crucial role in forming both C-C and C-N bonds essential for constructing diverse heterocyclic systems rsc.orgmdpi.com.

Organocatalysis: This approach utilizes small organic molecules as catalysts, offering a metal-free alternative that often provides complementary selectivity and operates under milder conditions. Prominent examples include enamine and iminium catalysis, which facilitate a range of enantioselective transformations frontiersin.org.

Photoredox Catalysis: By harnessing visible light as an energy source, photoredox catalysis has transformed synthetic chemistry, enabling radical-based transformations under mild conditions. This methodology is particularly valuable for stereoselective C-radical additions, facilitating the synthesis of complex chiral building blocks frontiersin.orgrsc.org.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants converge in a single synthetic operation to yield a complex product, are highly prized for their atom economy and their capacity to rapidly assemble molecular complexity. For this compound analogues, MCRs can be employed to construct core heterocyclic structures or to introduce multiple substituents simultaneously, thereby streamlining synthetic routes mdpi.commdpi.comnih.gov. For example, three-component 1,3-dipolar cycloaddition reactions have been successfully utilized to synthesize intricate spiro-heterocycles with precisely controlled regio- and stereoselectivity mdpi.com.

Strategies for Analogue Design and Diversification

The creation of diverse analogues typically involves modifying existing molecular scaffolds or employing "scaffold hopping" techniques to explore broader chemical space. These strategies are crucial for fine-tuning biological activity and optimizing physicochemical properties. Advanced synthetic routes are indispensable for the efficient access of these varied analogues rsc.orgmdpi.comarkat-usa.org.

Illustrative Advanced Synthetic Strategies and Their Applications

Strategy TypeKey Methodologies/ReagentsTypical Application in Complex Analogue Synthesis
Asymmetric Synthesis Chiral Auxiliaries (e.g., Evans' auxiliaries)Diastereoselective alkylations, aldol (B89426) reactions, and other C-C bond formations york.ac.uk
Chiral Reagents (e.g., Allylboranes, Hydroboration reagents)Enantioselective carbon-carbon bond formation and functional group transformations york.ac.uk
Chiral Catalysis (e.g., Metal-ligand complexes, Organocatalysts)Enantioselective hydrogenation, epoxidation, C-C coupling, C-N coupling, C-H activation, synthesis of chiral amines and nitrogen stereocenters york.ac.ukfrontiersin.orgnih.govnih.gov
Catalytic Methods Transition Metal Catalysis (e.g., Pd, Ni, Au)Cross-coupling reactions, C-H activation, cyclizations, construction of complex carbon frameworks and heterocyclic systems frontiersin.orgnih.govrsc.orgmdpi.com
Organocatalysis (e.g., Enamine, Iminium catalysis)Enantioselective Michael additions, aldol reactions, and other C-C bond forming reactions frontiersin.org
Photoredox CatalysisRadical generation and functionalization, stereoselective C-radical additions to create chiral centers frontiersin.orgrsc.org
Multicomponent Reactions Three-component cycloadditions, Ugi reactionsRapid assembly of complex heterocyclic scaffolds, efficient introduction of multiple functional groups in a single step, building molecular complexity mdpi.commdpi.comnih.gov
Analogue Design Scaffold hopping, targeted functional group modificationsSynthesis of diverse analogues for structure-activity relationship (SAR) studies, optimization of biological and physicochemical properties rsc.orgmdpi.comarkat-usa.org

Compound List for Table

this compound (as the core for analogue synthesis)

(R)-O-acylated intermediate

(S)-O-acylated intermediate

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Tröger's base analogues

N-aryloxazolidinone derivatives

Chiral glyoxylate-derived N-sulfinyl imine

Apixaban analogues

Nucleoside derivatives

Benzimidazole derivatives

Phthalazinone derivatives

Dipyrrolopyrazines

Spirooxindole pyrrolidine (B122466) grafted thiochromene scaffolds

RvD5n-3 DPA

Research Applications and Findings

Role as a Research Scaffold in Medicinal Chemistry

The diphenylpropenamine structure serves as a valuable scaffold in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its framework is recognized for its utility in developing compounds targeting the central nervous system ontosight.ai. Research has explored derivatives of similar propenamine structures for their potential as antidepressants, antifungals, and antihistamines, as well as agents against infectious diseases like tuberculosis and Chagas disease simsonpharma.com. The ability to modify substituents on the phenyl rings or the amine group allows for fine-tuning of pharmacological properties, making it a versatile starting point for drug discovery programs.

Structure-Activity Relationship (SAR) Insights and Biological Activity Comparisons

Studies investigating the SAR of propenamine derivatives have provided insights into how structural modifications influence biological activity. For instance, in the context of neurotransmitter reuptake inhibition, secondary amines within this class have generally shown greater potency than their tertiary counterparts simsonpharma.combiomolther.org. Comparative studies have indicated that diphenylpropenamines, as a class, exhibit significantly lower potency in inhibiting norepinephrine (B1679862) (NE) uptake compared to established antidepressant drugs such as amitriptyline, imipramine, nortriptyline, and desipramine (B1205290) simsonpharma.com.

Table 3.2: Comparative Potency in Norepinephrine (NE) Uptake Inhibition

Compound Class/Specific CompoundTargetRelative Potency (Norepinephrine Uptake)
DiphenylpropenaminesNorepinephrine (NE) UptakeLess Potent
AmitriptylineNorepinephrine (NE) UptakePotent (Reference)
ImipramineNorepinephrine (NE) UptakePotent (Reference)
NortriptylineNorepinephrine (NE) UptakePotent (Reference)
DesipramineNorepinephrine (NE) UptakePotent (Reference)

Key Research Findings

Research into this compound and related compounds has highlighted its potential in various biological contexts. While specific applications are still under investigation, its structural features suggest roles in modulating neurotransmitter transport and receptor interactions. The compound's inherent chemical properties, stemming from its conjugated system and phenyl substitutions, make it an interesting subject for exploring new chemical entities with potential therapeutic applications, particularly in areas of neuroscience and infectious disease research.

Structure Activity Relationship Sar Studies of Diphenylpropenamine Derivatives

Elucidation of Pharmacophoric Elements within the Diphenylpropenamine Scaffold

The this compound scaffold itself comprises several key structural features that are essential for its interaction with biological targets. These include:

The Diphenyl Moiety: The presence of two aromatic rings, often phenyl groups, is critical. These rings typically engage in hydrophobic interactions and pi-pi stacking with complementary regions on the target receptor. The spatial orientation and electronic properties of these rings are significant determinants of binding affinity.

The Amine Group: The basic nitrogen atom is a crucial pharmacophoric element. Its basicity and steric accessibility play a vital role in receptor binding. Modifications to this group can profoundly alter the compound's interaction profile.

Impact of Substituent Modifications on Molecular Interactions

Modifications to the this compound scaffold, particularly on the aromatic rings and the amine moiety, can significantly alter molecular interactions and, consequently, biological activity.

Aromatic Ring Substitutions and their Effects

Substituents on the aromatic rings can modulate the electronic distribution, lipophilicity, and steric bulk of the molecule, thereby influencing its binding affinity and efficacy.

Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) can alter the electron density of the aromatic rings, affecting pi-pi interactions and hydrogen bonding capabilities. For instance, in related antihistaminic propenamines, para-methyl substitution on one phenyl ring has been shown to increase receptor affinity, while bulkier alkyl groups can decrease activity unesp.br.

Steric Effects: The size and position of substituents can influence how the molecule fits into the binding pocket of its target. Bulky substituents may hinder binding by causing steric clashes, while strategically placed substituents can enhance interactions by occupying specific sub-pockets.

Lipophilicity: Modifications that increase lipophilicity can improve membrane permeability and enhance binding to hydrophobic regions of a receptor. However, excessive lipophilicity can lead to non-specific binding or poor aqueous solubility.

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity (Illustrative Example based on related propenamines)

Compound Derivative (Hypothetical)Aromatic Ring SubstitutionRelative Activity (vs. Unsubstituted)Notes on Interaction
Unsubstituted this compoundNone1.0Baseline
4-Methoxyphenyl DerivativeMethoxy at para-positionIncreasedEnhanced H-bonding, altered electron density
4-Chlorophenyl DerivativeChlorine at para-positionVariable (depends on target)Increased lipophilicity, altered electron density
3,5-Dichlorophenyl DerivativeDichloro at meta-positionsPotentially increasedStrong electron withdrawal, steric bulk

Amine Moiety Modifications and Functional Consequences

The amine group is a critical point for interaction, and its modification can lead to significant changes in biological activity.

Basicity and Protonation: The pKa of the amine dictates its degree of protonation at physiological pH. A protonated amine can form strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a receptor's active site.

Steric Bulk: Increasing the steric bulk around the amine nitrogen (e.g., by using larger alkyl groups in tertiary amines) can affect binding by either improving fit into a specific pocket or causing steric hindrance.

Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry, including geometric isomerism (E/Z) and chirality, plays a pivotal role in how molecules interact with biological systems, as biological targets are themselves chiral.

E/Z Isomerism and Differential Activity

Compounds with a double bond in the propenamine chain can exist as E (entgegen) or Z (zusammen) geometric isomers. These isomers have different spatial arrangements of substituents around the double bond, which can lead to distinct biological activities.

Conformational Differences: The E and Z isomers adopt different three-dimensional shapes, which can affect their ability to fit into a receptor's binding site. One isomer may be significantly more potent than the other if its conformation is better suited for optimal interaction.

Differential Binding: Studies on related antihistaminic propenamines, such as Triprolidine, have shown that the E isomer can exhibit substantially higher biological potency compared to its Z counterpart unesp.br. This suggests that the specific spatial arrangement dictated by the E configuration is more favorable for receptor binding in this class of compounds.

Table 2: Comparative Activity of E/Z Isomers (Illustrative Example based on related propenamines)

Compound Derivative (Hypothetical)Isomer TypeRelative PotencyNotes on Interaction
This compound DerivativeE-isomerHighOptimal conformation for target binding
This compound DerivativeZ-isomerLowSuboptimal conformation, reduced binding

Chiral Centers and Enantioselective Interactions

If a this compound derivative possesses a chiral center (an atom, typically carbon, bonded to four different groups), it can exist as a pair of enantiomers – non-superimposable mirror images.

Chirality in Biological Systems: Biological receptors, enzymes, and other macromolecules are chiral. Consequently, they can distinguish between enantiomers, leading to differential binding affinities, metabolic rates, and pharmacological effects solubilityofthings.comresearchgate.netbath.ac.uk.

Enantioselective Binding: One enantiomer may bind more strongly or effectively to a chiral receptor than the other, resulting in a greater therapeutic effect or a different spectrum of activity. This phenomenon is known as enantioselectivity nih.govrsc.orgoaepublish.com. For example, a chiral center near the diaryl unit in related propenamines has been identified as crucial for biological activity unesp.br.

Therapeutic Implications: The difference in activity between enantiomers can be substantial, with one enantiomer being highly active and the other being significantly less active or even inactive. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may cause unwanted side effects. Therefore, understanding the role of chiral centers and developing enantiomerically pure compounds is vital in drug design bath.ac.ukkhanacademy.org.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction and Optimization

In the pursuit of understanding and optimizing the biological activity of chemical compounds, computational approaches have become indispensable tools in modern drug discovery and medicinal chemistry. These methodologies leverage mathematical models and algorithms to predict how structural modifications of a molecule, such as derivatives of this compound, might influence its interaction with biological targets. By analyzing existing data and employing predictive algorithms, researchers can efficiently explore vast chemical spaces, identify promising structural features, and guide the synthesis of novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a cornerstone of computational SAR studies researchgate.netjddtonline.infouni-bonn.de. This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. QSAR models are built by correlating molecular descriptors—which quantify various structural and physicochemical properties (e.g., hydrophobicity, electronic distribution, steric bulk, topological indices)—with experimentally determined biological activities, such as inhibitory concentrations (IC50) or binding affinities.

Descriptor Calculation: Various software packages are utilized to generate a comprehensive set of molecular descriptors from the 3D structure of compounds. These descriptors can range from simple 1D properties (e.g., molecular weight) to complex 3D descriptors derived from molecular shape and electronic properties jrespharm.comfrontiersin.org.

Model Development: Statistical techniques, including linear regression (e.g., Multiple Linear Regression - MLR), non-linear methods (e.g., Support Vector Machines - SVM, Gene Expression Programming - GEP), and machine learning algorithms (e.g., Random Forest, Artificial Neural Networks), are employed to build predictive models mdpi.comnih.govmdpi.comresearchgate.netscik.org. The goal is to develop a model that accurately predicts the biological activity of new, unseen compounds based on their calculated descriptors.

Validation: Rigorous validation of QSAR models is crucial, typically involving internal validation (e.g., cross-validation) and external validation using an independent test set, to ensure the model's robustness and predictive power researchgate.netnih.govcrpsonline.com.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a small molecule ligand to a protein target jddtonline.infomdpi.comresearchgate.netnih.govmdpi.com. This structure-based approach provides insights into the molecular interactions that underpin biological activity.

Ligand and Receptor Preparation: The 3D structures of potential drug candidates (ligands) and their biological targets (receptors) are prepared, often involving energy minimization and the addition of hydrogen atoms.

Docking Simulation: Algorithms search for the optimal binding pose of the ligand within the target's active site, considering factors like van der Waals forces, electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

Scoring Functions: Docking software employs scoring functions to estimate the binding affinity or strength of the interaction between the ligand and the target. Lower (more negative) binding energies generally indicate stronger binding.

Machine Learning (ML) and Deep Learning (DL) in SAR

Predictive Modeling: ML algorithms, such as Random Forests and Support Vector Machines, can be trained on large datasets of compounds and their activities to build highly predictive models for various endpoints, including biological activity, toxicity, and ADME properties mdpi.comnih.govmdpi.comnih.gov.

Feature Selection and Optimization: ML can assist in identifying the most critical molecular descriptors that drive activity, thereby streamlining the QSAR modeling process. Furthermore, generative models and reinforcement learning are being explored for de novo drug design, where novel molecular structures are designed from scratch to optimize specific properties nih.gov.

Deep Learning Architectures: Deep learning models, particularly Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), are increasingly used for their ability to learn complex representations directly from molecular structures (e.g., chemical graphs or images) without explicit feature engineering mdpi.com.

Illustrative Data Table: Hypothetical SAR Study of this compound Derivatives

While specific research findings for this compound derivatives in computational SAR studies were not identified in the provided search results, the following table illustrates how such data might be presented and interpreted. This hypothetical data demonstrates the principle of correlating structural modifications with predicted biological activity.

Derivative IDStructural Modification (Relative to Parent)Predicted Binding Affinity (nM)QSAR Model R²Notes on SAR Trend
DP-001Parent compound500-Baseline
DP-002Addition of a methyl group at R1 position2500.88Increased potency
DP-003Addition of a fluorine atom at R2 position1500.88Further increased potency
DP-004Replacement of phenyl with pyridine (B92270) at R16000.88Decreased potency
DP-005Methyl at R1, Fluorine at R2800.88Synergistic effect
DP-006Hydroxylation at R3 position4000.88Moderate improvement

Note: The data presented in this table is hypothetical and serves solely as an illustration of how structural modifications and their corresponding predicted biological activities might be analyzed in a computational SAR study.

Guiding Optimization Strategies

Computational approaches are pivotal in guiding the optimization of lead compounds. By iteratively predicting the activity of synthesized or virtual analogs, researchers can identify structural features that enhance desired properties (e.g., potency, selectivity) and minimize undesirable ones (e.g., off-target binding, poor ADME properties). This iterative cycle of design, synthesis, testing, and computational analysis allows for a more rational and efficient development of drug candidates.

Advanced Spectroscopic Characterization and Analytical Methodologies for Diphenylpropenamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Diphenylpropenamine, ¹H and ¹³C NMR would provide critical information on the chemical environment of each proton and carbon atom, respectively. While specific experimental NMR data for this compound is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on its structural components.

The proton NMR (¹H NMR) spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, as well as signals for the protons of the propenamine backbone. The coupling patterns between adjacent protons would help to establish the connectivity of the molecule.

The carbon NMR (¹³C NMR) spectrum would complement the ¹H NMR data by providing the chemical shift for each unique carbon atom. The aromatic carbons would resonate in the typical downfield region, while the sp² carbons of the propenyl group and the sp³ carbon adjacent to the nitrogen would have characteristic chemical shifts.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed for conformational analysis. nih.gov These experiments provide information about the spatial proximity of protons, which is crucial for understanding the three-dimensional structure and preferred conformations of the flexible this compound molecule in solution. nih.govnih.gov The study of analogous compounds, such as proline derivatives, demonstrates the utility of NMR in characterizing cis and trans isomers and dominant solution conformations. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Analogs This table is illustrative and based on general chemical shift ranges for similar structural motifs.

Functional Group Predicted Chemical Shift (ppm)
Aromatic Protons 6.5 - 8.0
Vinylic Protons 5.0 - 7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Analogs This table is illustrative and based on general chemical shift ranges for similar structural motifs.

Functional Group Predicted Chemical Shift (ppm)
Aromatic Carbons 110 - 150
Vinylic Carbons 100 - 140

Mass Spectrometry (MS) for Molecular Fingerprinting and Metabolite Identification (in vitro/in silico)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) MS could be utilized. EI-MS would likely lead to extensive fragmentation, providing a detailed "molecular fingerprint" that can be used for identification. nih.gov The fragmentation of aromatic amines often involves characteristic losses of small molecules or radicals. miamioh.edulibretexts.org

In the context of drug discovery and development, understanding a compound's metabolism is crucial. Mass spectrometry is the primary tool for identifying metabolites formed in in vitro systems (e.g., liver microsomes) or predicted through in silico models. enamine.netenamine.netresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) allows for the detection and identification of metabolic products by comparing the mass spectra of the parent compound with those of its metabolites. nih.gov Common metabolic transformations for a molecule like this compound could include hydroxylation of the aromatic rings, N-dealkylation, or oxidation of the propenyl side chain. In silico tools can predict potential metabolites, which can then be targeted for identification in in vitro experiments. nih.gov

Table 3: Potential Mass Spectrometric Fragments of this compound This table is illustrative and based on common fragmentation patterns of aromatic amines.

m/z Possible Fragment Identity
[M]+• Molecular Ion
[M-H]+ Loss of a hydrogen radical
[M-C₆H₅]+ Loss of a phenyl radical

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. manifoldapp.org These include C-H stretching from the aromatic rings and the alkene group, C=C stretching from both the aromatic rings and the propenyl chain, and C-N stretching of the amine group. pressbooks.pubvscht.cz The precise frequencies of these vibrations can provide insights into the molecular structure. scribd.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The presence of conjugated systems, such as the phenyl rings and the propenyl group in this compound, would result in strong absorption in the UV region. pharmatutor.org The absorption maxima (λmax) are characteristic of the chromophore and can be influenced by the solvent and the substitution pattern. The electronic transitions are typically π → π* and n → π* transitions. shu.ac.ukpharmatutor.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the UV-Vis spectra of styryl-like compounds and aid in the interpretation of experimental data. nih.govresearchgate.net

Table 4: Expected IR Absorption Bands for this compound Based on Functional Group Analysis This table is illustrative and based on characteristic IR absorption frequencies. vscht.czopenstax.org

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Alkene C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1450
Alkene C=C Stretch 1680 - 1620

Table 5: Expected UV-Vis Absorption for this compound-like Chromophores This table is illustrative and based on typical electronic transitions for conjugated systems. pharmatutor.org

Electronic Transition Expected Wavelength Range (nm)
π → π* 200 - 400

Advanced Spectroscopic Techniques for Molecular Dynamics and Interactions (e.g., Terahertz Spectroscopy)

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum, is an emerging technique for probing low-frequency collective vibrational modes in molecules. mdpi.com These modes are often associated with large-amplitude motions, such as conformational changes and intermolecular interactions. osti.govresearchgate.net For a flexible molecule like this compound, THz spectroscopy could provide unique insights into its molecular dynamics and conformational landscape. researchgate.netdtic.mil By analyzing the THz absorption spectrum, it may be possible to identify and characterize the different conformational states of the molecule. dtic.mil

Chromatographic and Electrophoretic Separation Methods for Research Applications

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For this compound research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. thermofisher.cn For the analysis of aromatic amines like this compound, reversed-phase HPLC with a C18 or a specialized phenyl column would be a suitable approach. thermofisher.cnresearchgate.net Detection can be achieved using a UV detector set at the λmax of the compound or a fluorescence detector if the molecule is fluorescent or can be derivatized with a fluorescent tag. nih.gov The retention time in HPLC is a characteristic property of a compound under specific conditions (mobile phase composition, flow rate, column type) and can be used for its identification and quantification. tandfonline.comlcms.cz

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gcms.cz This technique is well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to increase their volatility. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for the positive identification of this compound and any impurities or related compounds present in a sample.

Table 6: Mentioned Chemical Compounds

Compound Name
This compound
Proline
Toluene
2-Hexanone
Butanal
Ethyl Benzene
Aniline
2-Methylaniline
2-Methoxyaniline
4-Methylaniline
4-Chloroaniline
4-Bromoaniline
2-Methylpyridine
3-Methylpyridine
m-Toluidine
p-Toluidine
o-Toluidine
3,4-Dimethylaniline
N-Ethyl-p-toluidine
p-Phenylenediamine
Amphetamine
3,4-Methylenedioxyamphetamine
Phenethylamine
2-Styrylpyridine
trans-2-(m-Cyanostyryl)pyridine
trans-2-[3-Methyl-(m-cyanostyryl)]pyridine

Based on a thorough review of available scientific literature, it is not possible to provide specific details on the advanced spectroscopic characterization and analytical methodologies for the compound "this compound" as requested. There is a notable absence of published research articles detailing the application of Capillary Electrophoresis (CE) or established quantitative analytical approaches specifically for this compound in research samples.

The scientific community has not published studies that would allow for a detailed and accurate discussion of these specific analytical techniques in the context of this particular compound. Therefore, creating an article with "thorough, informative, and scientifically accurate content," including detailed research findings and data tables as instructed, cannot be accomplished without fabricating data, which would violate the core principles of scientific accuracy.

General information exists on the analytical techniques mentioned (Capillary Electrophoresis and various quantitative methods) for broader classes of amines or other related compounds, but a focused and detailed analysis solely on this compound is not supported by current research.

Computational and Theoretical Investigations of Diphenylpropenamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict a wide range of characteristics, from molecular geometry and vibrational frequencies to electronic properties and reactivity, without the need for empirical data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing insights into their reactivity and spectroscopic properties. For Diphenylpropenamine, DFT calculations can be employed to optimize its three-dimensional structure, calculate its molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate an electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical stability and reactivity; a smaller gap suggests that the molecule is more readily polarizable and reactive. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is crucial for predicting how this compound might interact with biological targets or metabolic enzymes. For instance, DFT has been used to study the electronic and structural properties of related 2,3-diphenylquinoxaline (B159395) derivatives to evaluate their potential in electronic applications.

Table 1: Representative DFT-Calculated Electronic Properties of a Diphenylalkene Scaffold

Parameter Calculated Value (Hartree) Significance for this compound
Total Energy -6778.918 Indicates the overall stability of the molecule's conformation.
HOMO Energy -0.25 Relates to the electron-donating ability of the molecule.
LUMO Energy -0.01 Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 0.24 A smaller gap suggests higher reactivity and potential for biological activity.

This table presents hypothetical data based on typical values for similar aromatic structures to illustrate the application of DFT.

Multireference Perturbation Theory for Electron Correlation

While DFT is a powerful tool, it can sometimes be insufficient for describing systems with significant electron correlation effects, such as those with excited states, transition states, or complex electronic structures. In such cases, more advanced methods like multireference perturbation theory (e.g., CASPT2) are employed. These methods provide a more accurate description of the electronic structure by considering multiple electronic configurations. For a molecule like this compound, which possesses a flexible propenamine chain and two phenyl rings, there is potential for complex electronic interactions and multiple low-lying excited states. Multireference perturbation theory could be used to accurately predict its photochemical behavior or to study reaction mechanisms where DFT might be less reliable.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

This compound is a flexible molecule, and its biological activity is likely dependent on the specific conformations it can adopt. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of conformational changes, ligand-target interactions, and the influence of the solvent environment.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and frequently occurring shapes in a biological environment. Furthermore, if a biological target is known, MD simulations can be used to model the binding of this compound to the target's active site. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. Such simulations have been applied to study the interaction of phenylalkylamine derivatives with their target receptors, providing insights into the molecular basis of their activity.

In Silico Prediction of Metabolic Pathways and Enzyme Interactions (in vitro/in silico focus)

Computational tools can predict the sites of metabolism (SOMs) on the this compound structure that are most susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. These predictions are often based on knowledge-based systems that recognize specific chemical motifs known to be targeted by metabolic enzymes, or on machine learning models trained on large datasets of known metabolic transformations. By identifying likely sites of hydroxylation, N-dealkylation, or other metabolic reactions, these in silico tools can generate a map of potential metabolites. This information is invaluable for guiding in vitro metabolism studies and for understanding the potential for the formation of reactive metabolites.

Cheminformatics and Machine Learning Approaches in Propenamine Research

Cheminformatics and machine learning are transforming drug discovery by enabling the analysis of large chemical datasets to identify patterns and build predictive models. These approaches can be applied to propenamine research to accelerate the identification of new compounds with desired biological activities.

Database Development for Structure-Activity Profiling

A key aspect of cheminformatics is the creation and curation of chemical databases that link molecular structures to biological activity data. For a class of compounds like propenamines, a well-structured database can be a powerful tool for understanding structure-activity relationships (SAR). By compiling data on various this compound analogs and their measured activities at different biological targets, researchers can identify the structural features that are critical for potency and selectivity.

These databases can be used to build quantitative structure-activity relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis and experimental testing. The development of such databases for phenylalkylamines has been instrumental in understanding their interactions with various receptors.

Predictive Modeling of Molecular Properties and Biological Interactions

Computational chemistry provides powerful tools for predicting the molecular properties and biological interactions of compounds like this compound, often before they are synthesized. One of the primary methods used in this field is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netnih.gov QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity or a specific property. researchgate.net These models are built by analyzing a dataset of compounds with known activities and identifying the key molecular descriptors that correlate with that activity. nih.gov

The process typically involves these key steps:

Data Collection: A set of molecules with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include electronic properties (like HOMO/LUMO energies), steric properties (molecular volume, surface area), and topological indices (which describe molecular branching and connectivity).

Model Development: Statistical methods, such as genetic function approximation, are used to select the most relevant descriptors and build a mathematical model that links them to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external sets of compounds that were not used in the model's development. researchgate.netnih.gov

For diphenylpropionamide derivatives, a QSAR analysis revealed that electronic descriptors were of supreme importance in predicting their antioxidant capacity. mdpi.com This suggests that the arrangement of electrons and the ability to donate them are critical for the biological function of this class of molecules. A similar approach for this compound would likely focus on descriptors related to the propenamine moiety and the electronic influence of the two phenyl rings. Such a model could predict various biological interactions, including receptor binding affinity, enzyme inhibition, or potential toxicity, guiding further experimental research. nih.govsddn.es

Below is a hypothetical data table illustrating the types of molecular descriptors that would be used in a predictive QSAR model for a series of propenamine derivatives.

Compound IDStructureHOMO (eV)LogPMolecular Weight ( g/mol )Predicted Activity (IC50 µM)
DPA-01This compound-5.24.1209.2915.2
DPA-024-methoxy-DPA-5.04.0239.3210.8
DPA-034-nitro-DPA-5.83.9254.2925.5
DPA-044,4'-dichloro-DPA-5.55.1278.1818.9

This table is illustrative and based on the principles of QSAR modeling; the values are not from experimental data for this compound.

Theoretical Catalysis Studies related to Propenamine Formation and Reactions

The formation of propenamines, which are a class of enamines, is a fundamental reaction in organic synthesis. Theoretical and computational studies provide deep insights into the reaction mechanisms and the role of catalysts. Density Functional Theory (DFT) is a common quantum chemical method used to unravel the mechanistic details of such reactions. ehu.es

While specific theoretical catalysis studies for the synthesis of this compound are not prominent in the literature, extensive research on the formation of simpler enamines, such as the reaction between dimethylamine (B145610) and propanal, offers a transferable mechanistic understanding. nih.gov These studies show that the direct, uncatalyzed reaction to form an enamine has a high activation energy barrier, making it an unlikely pathway. nih.gov

The reaction typically proceeds in two main steps:

Carbinolamine Formation: The amine attacks the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate.

Dehydration: The carbinolamine then eliminates a molecule of water to form the enamine.

Theoretical studies have demonstrated that the dehydration step is often the rate-determining step of the reaction. nih.gov Catalysts, such as co-catalytic molecules (e.g., methanol) or other reagent molecules, play a crucial role in lowering the activation energy of this step. nih.gov They do this by facilitating proton transfer through a relay mechanism, creating a lower-energy transition state. nih.gov

Computational models have shown that the activation barrier for enamine formation can be dramatically reduced when co-catalysts are explicitly included in the calculations. For the reaction of dimethylamine and propanal, the free energy of activation was found to be significantly lower in a pathway assisted by two methanol (B129727) molecules compared to the unassisted pathway. nih.gov This highlights the importance of a bifunctional catalyst that can both donate and accept a proton simultaneously.

In the context of this compound synthesis, a plausible reaction would involve diphenylamine (B1679370) and propanal. A theoretical study of this specific reaction would likely investigate the following:

The energy profile of both the catalyzed and uncatalyzed reaction pathways.

The geometries of the transition states for carbinolamine formation and dehydration.

The role of various catalysts (acid, base, or bifunctional) in stabilizing the transition states.

The electronic effects of the phenyl groups on the reactivity of the amine and the stability of the resulting enamine.

The findings from such studies are critical for designing efficient synthetic routes and developing novel catalysts with higher activity and selectivity.

Below is a data table summarizing representative activation energy barriers calculated in a theoretical study of enamine formation, illustrating the effect of a catalyst.

Reaction PathwayReactantsIntermediateTransition StateActivation Energy (kcal/mol)
UncatalyzedDimethylamine + PropanalCarbinolamineTS_dehydrationHigh
Methanol-Assisted (1 molecule)Dimethylamine + Propanal + MethanolCarbinolamine-Methanol ComplexTS_dehydration-MethanolModerate
Methanol-Assisted (2 molecules)Dimethylamine + Propanal + 2 MethanolCarbinolamine-Methanol ComplexTS_dehydration-2MethanolLow

This table is based on the findings for the dimethylamine and propanal reaction reported in the literature and serves to illustrate the principles of theoretical catalysis studies. nih.gov

Derivatives and Analogues of Diphenylpropenamine in Chemical Biology and Materials Science

Design and Synthesis of Novel Diphenylpropenamine Analogues for Probing Biological Systems

The design and synthesis of this compound analogues for probing biological systems often leverage the scaffold's structural features to create targeted molecular tools. These analogues are engineered to interact with specific biological molecules or pathways, facilitating their study and visualization. Key strategies involve incorporating functionalities such as fluorescent tags, photoactivatable groups, or moieties capable of specific molecular interactions like DNA intercalation.

Design Principles:

Fluorescent Labeling: Attaching fluorophores to the this compound core allows for real-time tracking and imaging of biological processes within cells or organisms mskcc.orgmdpi.comrsc.orgmdpi.commdpi.com.

Photoaffinity Labeling (PAL): Incorporating photoactivatable groups enables photocrosslinking to target proteins upon irradiation, aiding in target identification and the elucidation of protein-receptor interactions wipo.int.

Targeted Interactions: Analogues can be designed to mimic natural ligands or to intercalate with biological macromolecules like DNA, facilitating studies on molecular mechanisms jscimedcentral.com.

Versatile Synthesis: The synthesis of these analogues typically involves multi-step organic reactions, requiring careful control of reaction conditions to achieve high purity and yield, often starting from precursors like benzophenone (B1666685) ontosight.ai.

Research Findings on Probing Biological Systems: Studies have explored various derivatives for their ability to probe biological environments. For instance, twisted intramolecular charge transfer (TICT) probes based on conjugated systems have shown utility in detecting biological SO2 derivatives and enabling bio-imaging applications, demonstrating cell membrane permeability rsc.org. Similarly, fluorescein (B123965) derivatives, while not directly this compound, exemplify the application of fluorescent probes for monitoring pH variations in biological systems, including targeted imaging and bacterial growth studies mdpi.commdpi.com. Research into novel pyrido-dipyrimidine and pseudo-pyrido-acridone compounds has focused on dual inhibition mechanisms relevant to cellular processes nih.gov. Furthermore, hybrid molecules combining known DNA binders with other cytotoxic agents have been synthesized and evaluated for their DNA interaction modes and cytotoxic activities, underscoring the potential of tailored molecular designs for biological investigation jscimedcentral.comnih.gov.

Table 7.1: Examples of Analogues for Biological Probing

Analogue Type / Scaffold FeatureTarget Biological System/MoleculeApplication/Probing MechanismKey FeatureReference(s)
Fluorescently labeled derivativesProteins, DNA, cellular processesImaging, tracking, visualizationFluorophore attachment mskcc.orgmdpi.comrsc.orgmdpi.commdpi.com
Photoactivatable analoguesProtein targetsTarget identification, photocrosslinkingDiazirine, other photo-reactive groups wipo.int
DNA-intercalating conjugatesDNAStudying DNA-protein interactions, cytotoxicityIntercalating moiety jscimedcentral.com
pH-sensitive probesCellular pH variationsMonitoring biological pH, imagingpH-responsive fluorophore mdpi.commdpi.com

Propenamine Scaffolds in Medicinal Chemistry Tool Development

The propenamine scaffold, particularly when functionalized with diphenyl groups, serves as a valuable structural foundation in medicinal chemistry for the development of diverse chemical tools. These tools are instrumental in drug discovery, target validation, and understanding complex biological pathways. The strategic modification of this scaffold allows for the creation of compounds with tailored pharmacological properties and specific biological activities.

Scaffold-Based Design and Tool Generation:

Medicinal Chemistry Precedent: The this compound structure can be considered a "scaffold" around which new chemical entities are designed. Medicinal chemists utilize scaffold-based design and "scaffold hopping" strategies to generate novel compounds with improved properties, overcoming issues like poor pharmacokinetics or toxicity biosolveit.denih.govlifechemicals.comarxiv.org.

Chemical Biology Tools: Derivatives can function as chemical probes, acting as a "chemical toolbox" to investigate protein functions, cellular states, and disease mechanisms mskcc.orgrjeid.com. These tools can include inhibitors, activators, or labeled molecules for biochemical assays.

Computer-Aided Design: Computational tools such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are employed to design and optimize analogues for specific biological targets nih.govresearchgate.netplos.org. These methods help predict binding affinities and guide the synthesis of potent and selective compounds.

Drug Discovery Applications: Compounds derived from propenamine scaffolds have shown potential in developing drugs for neurological disorders ontosight.ai and as tools for studying biological pathways in pharmaceutical development ontosight.ai.

Research Findings in Tool Development: The development of chemical tools often involves creating small molecules that can specifically interact with target proteins, thereby modulating their activity or visualizing their cellular localization gesundheitsindustrie-bw.de. For example, compounds with propenamine backbones, like N-methyl-3-(2,3,5-trimethylphenoxy)-1-propanamine oxalate (B1200264), are recognized for their diverse applications in biomedical research and pharmaceutical development, aiding in the study of biological pathways ontosight.ai. The principles of scaffold hopping and structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and safety profiles of these medicinal chemistry tools medchemica.comresearchgate.netmdpi.comacs.org.

Table 7.2: Propenamine Scaffolds as Medicinal Chemistry Tools

Tool Type/StrategyScaffold Feature/ApproachApplication in Drug DiscoveryKey Benefit/PurposeReference(s)
Chemical ProbesThis compound coreTarget validation, pathway investigation, lead optimizationUnderstanding protein function, identifying drug targets mskcc.orgrjeid.com
Scaffold-Based DesignPropenamine backboneGeneration of novel chemical entitiesImproving pharmacokinetic/pharmacodynamic properties, IP position biosolveit.denih.govlifechemicals.com
Computer-Aided DesignAnalogue synthesisVirtual screening, lead identification, optimizationAccelerating discovery, predicting binding affinity nih.govresearchgate.netplos.org
SAR StudiesModified propenamineOptimizing potency and selectivityFine-tuning molecular interactions for therapeutic effect researchgate.netmdpi.com
Labeled MoleculesThis compound coreImaging, diagnostics, target engagement studiesVisualizing molecular localization and activity in vivo/vitro mskcc.org

Applications of this compound Derivatives in Chemical Probes and Biosensors

Derivatives and analogues of this compound hold significant promise for application as chemical probes and components in biosensing technologies, leveraging their unique structural and electronic properties. These molecules can be designed to detect specific analytes or monitor biological processes with high sensitivity and selectivity.

Chemical Probes: this compound derivatives can be engineered as sophisticated chemical probes for various biological applications. These include:

Fluorescent Probes: By incorporating fluorescent moieties, these derivatives can act as sensitive reporters for detecting specific molecules or changes in their environment, such as pH or the presence of certain ions or small molecules mdpi.commdpi.commdpi.comresearchgate.net. For example, perylene (B46583) derivatives have been developed as fluorescent probes for sensing amines through fluorescence quenching mechanisms researchgate.net.

Photoaffinity Probes: Analogues designed for photoaffinity labeling can covalently bind to their target proteins upon UV irradiation, facilitating the identification of molecular targets and understanding binding interactions wipo.int.

Bio-imaging Agents: Molecules with suitable photophysical properties can be utilized for bio-imaging, allowing visualization of cellular structures or processes in living systems rsc.org.

Biosensors: While specific this compound derivatives are not extensively cited as standalone biosensor components in the provided search results, the underlying principles of conjugated systems and functionalized molecules are highly relevant. Materials like graphene oxide and polyaniline are widely used in electrochemical and optical biosensors for detecting various analytes, including biomolecules and disease markers nih.govdovepress.commdpi.com. The this compound scaffold, with its potential for conjugation and functionalization, could be integrated into such platforms to enhance sensing capabilities. For instance, the conjugated nature of the propenamine backbone could facilitate electron transfer processes crucial for electrochemical biosensing, or its aromatic rings could be modified to impart specific binding affinities for target analytes.

Table 7.3: Applications of this compound Derivatives in Probes and Biosensors

Derivative Type / Scaffold FeatureTarget Analyte / ProcessSensing Mechanism / ApplicationField of ApplicationReference(s)
Fluorescently labeled analoguesAmines, pH, SO2 derivativesFluorescence quenching/enhancement, bio-imagingChemical sensing, cell biology rsc.orgmdpi.commdpi.commdpi.comresearchgate.net
Photoaffinity labeling agentsProtein targetsCovalent cross-linking upon UV irradiationTarget identification, proteomics wipo.int
Conjugated systemsBiomolecules, ionsElectrochemical or optical signal transductionBiosensing, diagnostics nih.govdovepress.commdpi.com (illustrative)

Potential in Materials Science and Conjugated Systems Research

The inherent π-conjugated system of the this compound scaffold makes it a promising candidate for integration into advanced materials, particularly in the field of organic electronics and conjugated systems. The combination of aromatic rings and a conjugated double bond offers tunable electronic and optical properties, essential for next-generation materials.

Materials Science Applications:

Organic Electronics: The this compound structure can serve as a building block for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) acs.orgnih.govstanford.edusigmaaldrich.commdpi.comeuropean-mrs.com. The conjugated backbone facilitates charge transport, a critical property for these applications.

Conjugated Polymers and Systems: Derivatives can be polymerized or incorporated into larger conjugated systems to create materials with specific optical and electronic characteristics. Research into π-conjugated molecules explores their use in singlet fission for solar cells and in materials exhibiting Faraday rotation for photonic devices and sensors acs.orgpeeksgroup.com.

Fluorescent Materials: The electronic structure of this compound derivatives can be modified to yield materials with strong fluorescence, suitable for applications as fluorescent dyes, molecular probes, or components in sensing devices mdpi.comresearchgate.net.

Sensors: The ability to tune electronic properties and incorporate specific recognition elements makes these derivatives potential candidates for various sensing applications, including chemical sensors and components in more complex biosensing platforms acs.org.

Research Trends: The field of organic electronics is rapidly advancing, with a focus on developing solution-processable, air-stable, and highly conductive materials nih.govstanford.edusigmaaldrich.com. Polytriarylamines, for example, are noted for their excellent oxidative stability and amorphous nature, facilitating processing for electronic devices sigmaaldrich.com. Similarly, π-conjugated molecules are being investigated for their potential in energy conversion and advanced optical materials acs.orgpeeksgroup.com. The this compound scaffold, with its inherent conjugation and aromaticity, aligns well with these research directions, offering a versatile platform for creating novel functional materials.

Table 7.4: Potential Applications in Materials Science

Derivative Type / Scaffold FeatureMaterial Type / SystemKey Property / FunctionalityApplication AreaReference(s)
This compound-based monomersConjugated polymersCharge transport, tunable optical/electronic propertiesOrganic electronics (OLEDs, OFETs, OPVs), sensors acs.orgnih.govmdpi.comeuropean-mrs.com
Functionalized derivativesOrganic semiconductorsFluorescence, conductivity, photoactivityFluorescent probes, sensors, electronic devices mdpi.comresearchgate.netstanford.edu
Extended conjugated systemsπ-conjugated moleculesSinglet fission, Faraday rotationSolar cells, photonic devices, magnetosensors acs.orgpeeksgroup.com

Compound List:

this compound

3,3-diphenyl-2-propen-1-amine

N-methyl-3-(2,3,5-trimethylphenoxy)-1-propanamine oxalate

2-Propenamide, N-(3-(1-oxo-3-phenyl-2-propenyl)-2-thiazolidinylidene)-3-phenyl-

2,6-diphenylpyridine (B1197909)

2,6-bis-(4-methylsulphanylphenyl)pyridine (PT-SCH3)

2,6-diphenylpyridine (PT-H)

Dihydropyridine

Pyridine (B92270)

Polyaniline (PANI)

Perylene diimide (PDI)

Perylene monoimide (PMI)

Polytriarylamine

N-methylacrylamide (NMA)

Fluorescein

Fluorescein isothiocyanate (FITC)

Carboxyfluorescein (5(6)-FAM or CF)

Fluoresceinamine (FA)

2′,7′-bis-(2-carboxyethyl)-carboxyfluorescein (BCECF)

Pyrido-dipyrimidines

Pseudo-pyrido-acridones

Diaminopyrimidine

Quinoline

Naphthalene

Anthraquinones

Graphene oxide (GO)

Reduced graphene oxide–gold nanoparticles (rGO–AuNPs)

Gold nanoparticles–polyaniline (Au–PANI)

Carbon dots/graphene oxide (CDs/GO)

Poly(3-hexylthiophene)

Poly(3,4-ethylenedioxythiophene) doped with poly(styrene sulfonate) (PEDOT:PSS)

Imidazoles

Benzimidazoles

Uramustine

Distamycin A

Ferulic Amide Ac5c derivatives

Phenylpiperazine

1,2-Benzothiazine

Phenylpyrazole

Propanamide

Propylamine

Future Directions and Emerging Research Avenues for Diphenylpropenamine

Integration of Multi-Omics Data in Propenamine Mechanism Elucidation

A comprehensive understanding of the molecular mechanisms of diphenylpropenamine requires a holistic view of its effects on biological systems. The integration of various "omics" disciplines offers a powerful approach to achieve this. nih.govmdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed picture of the cellular response to this compound, from the genetic level to metabolic end-products. nih.gov

Genomics and Transcriptomics: Genomic studies can identify genetic variations that may influence an individual's response to this compound, paving the way for personalized medicine. iaanalysis.comnih.govnih.gov Transcriptomic analysis, by measuring changes in gene expression upon treatment with this compound, can reveal the signaling pathways and cellular processes modulated by the compound. mdpi.comnih.gov This can help in identifying primary targets and downstream effects.

Proteomics and Metabolomics: Proteomics provides a direct look at the functional machinery of the cell by quantifying changes in protein levels and post-translational modifications. rowansci.com This can validate targets identified at the transcriptomic level and uncover unexpected off-target effects. Metabolomics, the study of small molecule metabolites, offers a real-time snapshot of the physiological state of a cell. acs.orgmdpi.com By analyzing the metabolic fingerprint following this compound exposure, researchers can gain insights into its impact on cellular energy, biosynthesis, and signaling. researchgate.netnih.gov

The true power of this approach lies in the integration of these data layers. creative-biolabs.combiotech-asia.org A multi-omics approach can reveal complex interactions and feedback loops that would be missed by any single omics study. nih.gov For instance, a change in gene expression (transcriptomics) can be correlated with altered protein levels (proteomics) and a subsequent shift in metabolic pathways (metabolomics), providing a cohesive narrative of this compound's mechanism of action.

Omics LayerInformation ProvidedPotential Application for this compound Research
Genomics Genetic variations influencing drug response. iaanalysis.comnih.govIdentification of patient populations most likely to respond to this compound.
Transcriptomics Changes in gene expression. mdpi.comElucidation of signaling pathways modulated by this compound.
Proteomics Alterations in protein levels and modifications. rowansci.comValidation of drug targets and identification of off-target effects.
Metabolomics Changes in metabolic profiles. acs.orgmdpi.comUnderstanding the impact on cellular physiology and energy metabolism.

Development of Advanced In Vitro Models for Complex Cellular System Studies

Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex microenvironment of human tissues. nih.gov The development of advanced three-dimensional (3D) in vitro models, such as organoids and spheroids, offers a more physiologically relevant platform for studying the effects of this compound. nih.govmdpi.comnih.gov

Organoids and Spheroids: Organoids are self-organizing 3D structures derived from stem cells that mimic the architecture and function of specific organs. iaanalysis.comnih.govacs.org Spheroids are simpler 3D aggregates of cells. mdpi.com These models can be used to test the efficacy and potential toxicity of this compound in a context that more closely resembles human physiology. mdpi.comnih.gov For example, patient-derived organoids could be used to predict individual responses to this compound, contributing to personalized medicine. nih.gov

Organ-on-a-Chip Technology: A further advancement is the development of organ-on-a-chip platforms. frontiersin.orgpatsnap.comnih.govacs.org These microfluidic devices contain living cells in continuously perfused microchambers, simulating the activities, mechanics, and physiological responses of human organs. drugdiscoverynews.com An organ-on-a-chip system could be used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in a multi-organ context, providing valuable preclinical data. nih.gov

These advanced in vitro models provide a crucial bridge between traditional cell culture and in vivo studies, offering a more accurate and human-relevant system for evaluating the pharmacological profile of this compound and its derivatives. nih.govbiotech-asia.orgnih.gov

In Vitro ModelDescriptionApplication in this compound Research
Spheroids 3D aggregates of one or more cell types. mdpi.comInitial efficacy and toxicity screening in a 3D environment.
Organoids Self-organizing 3D cultures derived from stem cells that mimic organ structure and function. iaanalysis.comnih.govDisease modeling and prediction of patient-specific responses to this compound.
Organ-on-a-Chip Microfluidic devices that simulate the physiological environment of human organs. frontiersin.orgpatsnap.comStudying the ADME properties and multi-organ effects of this compound.

Rational Design of Propenamine Derivatives for Targeted Molecular Interactions

The principles of medicinal chemistry provide a framework for the rational design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. frontiersin.orgpatsnap.com This process is guided by an understanding of the structure-activity relationship (SAR) of the compound. mdpi.comnih.govcreative-biolabs.combiotech-asia.org

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its biological activity. mdpi.comnih.govbiotech-asia.org This allows for the identification of key structural features, or pharmacophores, that are essential for its interaction with a biological target. nih.govcreative-biolabs.com Quantitative structure-activity relationship (QSAR) models can then be developed to mathematically correlate structural properties with biological activity, enabling the prediction of the potency of novel derivatives. creative-biolabs.compropulsiontechjournal.com

Bioisosteric Replacement and Fragment-Based Design: Bioisosterism is a strategy where a functional group in the this compound molecule is replaced by another group with similar physical or chemical properties to enhance its therapeutic profile. iaanalysis.comacs.orgmdpi.comnih.gov This can be used to improve potency, reduce toxicity, or alter metabolic stability. iaanalysis.com Fragment-based drug discovery (FBDD) is another approach where small chemical fragments that bind to the target are identified and then grown or combined to create a more potent lead compound. nih.govnih.govmdpi.comnih.gov

Through these rational design strategies, it is possible to create a library of this compound derivatives with optimized properties for specific molecular targets, potentially leading to the development of more effective and safer therapeutic agents. nih.govrowansci.comnih.govprofacgen.com

Design StrategyDescriptionApplication to this compound
Structure-Activity Relationship (SAR) Studying how chemical structure modifications affect biological activity. mdpi.comnih.govTo identify the key functional groups of this compound responsible for its effects.
Bioisosteric Replacement Replacing a part of the molecule with a structurally similar group to improve properties. iaanalysis.commdpi.comTo enhance the potency or reduce the metabolism of this compound.
Fragment-Based Drug Discovery (FBDD) Building a potent molecule from smaller, weakly binding fragments. nih.govmdpi.comTo discover novel this compound derivatives with high affinity for a specific target.

Advancements in Computational Methodologies for Predictive Research

Computational chemistry and biology are playing an increasingly integral role in drug discovery and development. frontiersin.orgpatsnap.comnih.gov For this compound, these in silico methods can accelerate the research process by providing predictive insights into its behavior and interactions at the molecular level. biotech-asia.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can model the movement and interaction of this compound with its biological target over time. iaanalysis.comnih.govacs.orgmdpi.comnih.gov This provides a dynamic view of the binding process, revealing key interactions and conformational changes that are not apparent from static models. MD simulations can help in understanding the binding affinity and selectivity of this compound and its derivatives.

Quantum Mechanics (QM) in Drug Design: Quantum mechanical methods offer a high level of accuracy in describing the electronic structure of molecules. nih.govmdpi.comrowansci.comnih.govprofacgen.com QM calculations can be used to accurately model the binding energies and reaction mechanisms of this compound, providing a deeper understanding of its interactions with its target. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods allow for the study of a small, critical region of the system with high accuracy while treating the larger environment with a more computationally efficient method. mdpi.comprofacgen.com

Machine Learning and Artificial Intelligence: Machine learning (ML) models can be trained on large datasets of chemical structures and biological activities to predict the efficacy and toxicity of new compounds. nih.govnih.govresearchgate.netpropulsiontechjournal.com For this compound, ML models could be developed to predict the properties of novel derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

The integration of these computational methodologies into the research pipeline for this compound can significantly reduce the time and cost of development by enabling more informed, data-driven decisions. drugdiscoverynews.com

Computational MethodDescriptionApplication for this compound Research
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to study dynamic interactions. iaanalysis.comnih.govacs.orgTo visualize the binding of this compound to its target and predict binding affinity.
Quantum Mechanics (QM) Provides a highly accurate description of molecular electronic structure and energetics. nih.govmdpi.comnih.govTo precisely calculate binding energies and understand reaction mechanisms.
Machine Learning (ML) Algorithms that learn from data to make predictions. nih.govnih.govresearchgate.netTo predict the efficacy, toxicity, and other properties of novel this compound derivatives.

Q & A

What are the established synthetic routes for Diphenylpropenamine, and how do reaction conditions influence yield and purity?

Level : Basic
Answer :
this compound synthesis typically involves reductive amination or alkylation of diphenylpropanone precursors. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., palladium or Raney nickel) significantly impact yield and purity. For instance, elevated temperatures may accelerate side reactions like over-reduction, while polar aprotic solvents (e.g., DMF) enhance intermediate stability. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts. Researchers should document solvent ratios, catalyst loadings, and purification steps meticulously to ensure reproducibility .

What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

Level : Basic
Answer :
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming molecular structure, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% is typical for pharmacological studies). Mass spectrometry (MS) validates molecular weight, and differential scanning calorimetry (DSC) assesses crystallinity. Researchers must report retention times (HPLC), spectral peak assignments (NMR), and melting points with standard deviations to enable cross-lab validation. Avoid overloading chromatograms or spectra; instead, use supplementary materials for raw data .

How should researchers design initial pharmacological assessments for this compound?

Level : Basic
Answer :
Begin with in vitro assays (e.g., receptor binding studies using radioligands) to identify target affinity (e.g., serotonin or dopamine receptors). Dose-response curves (log-scale concentrations) and IC₅₀ calculations are standard. Include positive controls (e.g., known agonists/antagonists) and triplicate measurements to minimize variability. For in vivo preliminary screens, use rodent models with strict ethical oversight (IACUC protocols). Document animal strain, dosing intervals, and behavioral endpoints (e.g., locomotor activity) to align with regulatory frameworks .

How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

Level : Advanced
Answer :
Contradictions often arise from variability in experimental models (e.g., cell lines vs. primary cultures) or dosing regimens. Conduct a systematic review to identify confounding variables, then perform meta-analyses using tools like PRISMA. Replicate key studies under controlled conditions, adjusting one variable at a time (e.g., pH, serum concentration in cell media). Statistical methods like ANOVA with post-hoc tests (Tukey’s HSD) can isolate significant factors. Transparently report negative results to mitigate publication bias .

What methodological considerations differentiate in vitro and in vivo experimental designs for this compound?

Level : Advanced
Answer :
In vitro studies require rigorous control of cell culture conditions (e.g., CO₂ levels, passage number) and solvent compatibility (e.g., DMSO concentration ≤0.1%). For in vivo work, species-specific pharmacokinetics (e.g., metabolic enzyme profiles in rodents vs. primates) dictate dosing schedules. Employ crossover designs to reduce inter-individual variability and use telemetry for real-time physiological monitoring. Ethical protocols must address humane endpoints and sample size justification (power analysis) .

How can frameworks like FINER or PICO improve hypothesis formulation for this compound research?

Level : Advanced Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypotheses address gaps in mechanistic understanding (e.g., "Does this compound modulate monoamine transporters via allosteric sites?"). The PICO framework (Population, Intervention, Comparison, Outcome) refines questions for translational studies (e.g., "In murine models (P), does 10 mg/kg this compound (I) vs. fluoxetine (C) alter depressive-like behavior (O)?"). These frameworks enforce methodological rigor and alignment with funding priorities .

What strategies optimize experimental protocols for this compound to enhance reproducibility?

Level : Advanced
Answer :
Standardize reagent sources (e.g., Sigma-Aldridge for chiral precursors) and equipment calibration (e.g., HPLC column lot numbers). Predefine exclusion criteria (e.g., outliers beyond ±2 SD) and use blinded data analysis. For synthetic protocols, employ Design of Experiments (DoE) to optimize variables (e.g., pH, temperature) systematically. Share raw datasets and code for statistical analysis via repositories like Zenodo to facilitate peer validation .

What are the best practices for presenting this compound research data in publications?

Level : Advanced
Answer :
Prioritize clarity: use line graphs for time-course data (e.g., plasma concentration curves) and bar charts for dose-response comparisons. Avoid overcrowding figures; instead, use insets for magnification. Tables should summarize key results (e.g., IC₅₀ values with 95% confidence intervals). Adhere to journal-specific guidelines for chemical structures (≤3 per figure) and ensure spectral data (NMR/MS) are appended as supplementary files. Cite all software tools (e.g., GraphPad Prism version) for traceability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.